5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid
Description
Overview of Five-Membered Nitrogen and Oxygen-Containing Heterocycles
Five-membered heterocycles featuring both nitrogen and oxygen atoms include important classes such as oxazoles and isoxazoles. Oxazoles possess a nitrogen and an oxygen atom in a 1,3-relationship, while isoxazoles, also known as 1,2-oxazoles, have these heteroatoms in adjacent positions (1,2-relationship). wikipedia.orgnih.gov These rings are considered electron-rich systems. wikipedia.org The parent oxazole (B20620) is a weakly basic liquid that is miscible with water and organic solvents. taylorandfrancis.com The presence and position of these heteroatoms significantly influence the ring's electronic properties, stability, and reactivity.
Structural Peculiarities of the 1,2-Oxazole Ring System
The 1,2-oxazole, or isoxazole (B147169), ring is the core of 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid. It is a planar, five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom positioned next to each other. nih.gov The atoms in the oxazole ring are sp² hybridized. tandfonline.com A key structural feature of the isoxazole ring is the weak N-O bond, which makes it susceptible to cleavage under certain conditions, such as UV irradiation or reductive processes. wikipedia.orgmdpi.com The geometry and bond lengths of the ring are influenced by the delocalization of π-electrons, though this is affected by the high electronegativity of the oxygen atom. tandfonline.com
In the crystal structure of a related compound, 5-methyl-1,2-oxazole-3-carboxylic acid, all non-hydrogen atoms were found to be approximately coplanar. nih.gov This planarity is a common feature of aromatic and pseudo-aromatic heterocyclic systems.
Table 1: Crystal Data for 5-methyl-1,2-oxazole-3-carboxylic acid nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅NO₃ |
| Molecular Weight | 127.10 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.9125 (10) |
| b (Å) | 5.6909 (11) |
| c (Å) | 10.464 (2) |
| α (°) | 82.21 (3) |
| β (°) | 79.72 (3) |
| γ (°) | 78.96 (3) |
| Volume (ų) | 280.96 (10) |
This interactive table provides crystallographic data for a structurally similar compound, illustrating typical parameters for this class of molecules.
Aromaticity and Electronic Structure of Oxazoles
Oxazoles are classified as aromatic compounds because they contain a delocalized 6π electron ring system. chemicalbook.com However, their aromaticity is considered to be modest, and less pronounced than that of the related thiazole (B1198619) ring system. wikipedia.orgchemeurope.com The incomplete delocalization of the π-electrons is attributed to the presence of the highly electronegative oxygen atom, which impacts the electronic distribution within the ring. taylorandfrancis.comchemicalbook.com
The electronic structure of the oxazole ring can be described as a hybrid system, where the nitrogen atom behaves similarly to the nitrogen in pyridine, and the oxygen atom behaves like the oxygen in furan. tandfonline.comchemicalbook.com This dual nature governs its chemical reactivity. The presence of the pyridine-like nitrogen atom generally deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic attack. researchgate.net Computational studies, including ab initio and Density Functional Theory (DFT) methods, have been used to investigate the electronic states and structure-property relationships of oxazole derivatives. tandfonline.comiaea.orgresearchgate.net
Historical Context of Oxazole Chemistry Research
The study of oxazole chemistry has a history dating back to the late 19th century. The parent compound, 1,3-oxazole, was first reported by Hantzsch in 1887 and was later synthesized in 1947. taylorandfrancis.com A significant milestone in the synthesis of this heterocyclic system was the Robinson-Gabriel synthesis, a classic method involving the dehydration of 2-acylaminoketones. wikipedia.orgchemeurope.com Another important development was the van Leusen oxazole synthesis, first reported in 1972, which uses tosylmethylisocyanide (TosMIC) as a key reagent and has become a widely used strategy for preparing 5-substituted oxazoles. nih.gov The field gained further prominence with the discovery of naturally occurring molecules containing the oxazole ring, such as the antibiotic penicillin, which spurred further research into the synthesis and properties of these heterocycles. tandfonline.com
Importance of Carboxylic Acid Functionalization in Heterocyclic Synthesis
The functionalization of heterocyclic compounds is a critical area of organic synthesis, enabling the creation of new molecules with tailored properties. thieme-connect.com The carboxylic acid group (–COOH) is a particularly versatile and valuable functional handle in this context. princeton.edu
The presence of a carboxylic acid group on a heterocyclic ring offers several advantages:
Directing Group: The carboxylate group can act as a directing group in C-H activation reactions, guiding the regioselective introduction of other functional groups onto the ring. researchgate.netsemanticscholar.org
Synthetic Intermediate: The carboxylic acid can be readily converted into a wide array of other functional groups, such as esters, amides, and acyl halides, providing a gateway to diverse molecular architectures. nih.gov
Modulator of Physicochemical Properties: The acidic nature of the –COOH group can influence the solubility, polarity, and binding interactions of the molecule, which is particularly important in the design of biologically active compounds.
Decarboxylation Reactions: The controlled removal of the carboxylic acid group as carbon dioxide (decarboxylation) is a fundamental transformation that can be leveraged in various synthetic strategies, often facilitated by metallaphotoredox catalysis. princeton.edu
Recent research has highlighted the utility of carboxylic acids in the late-stage functionalization of complex molecules, allowing for the diversification of drug candidates. princeton.edu
Contextualization of this compound within Oxazole Chemistry
This compound is a specific derivative within the broad class of isoxazoles. Its structure is defined by three key components:
The 1,2-Oxazole (Isoxazole) Core: This heterocyclic ring provides the fundamental scaffold of the molecule, imparting the characteristic electronic and structural properties discussed previously.
The Carboxylic Acid Group at Position 3: This functional group significantly influences the molecule's potential reactivity. It can participate in a variety of chemical transformations and act as a coordination site for metal ions. Derivatives of 5-substituted isoxazole-3-carboxylic acids have been synthesized and studied for various purposes, including as enzyme inhibitors. nih.gov
While specific research findings on this compound are not extensively documented in the surveyed literature, its structure places it among the class of disubstituted isoxazoles. The synthesis of such compounds often involves multi-step procedures, potentially building the isoxazole ring and then modifying the substituents or coupling pre-functionalized fragments. nbinno.com The combination of the isoxazole ring, a synthetically versatile carboxylic acid, and a phenoxymethyl (B101242) side chain suggests that this compound could serve as a valuable building block in medicinal chemistry and organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
5-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-11(14)10-6-9(16-12-10)7-15-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQNUTPYPNFZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Phenoxymethyl 1,2 Oxazole 3 Carboxylic Acid and Analogues
Retrosynthetic Analysis of the 1,2-Oxazole Core with Phenoxymethyl (B101242) and Carboxylic Acid Substituents
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 5-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid, the analysis focuses on the disconnection of the 1,2-oxazole ring.
A primary disconnection strategy for the 1,2-oxazole ring involves breaking the C-O and N-C bonds, which typically points towards a condensation reaction between a hydroxylamine derivative and a 1,3-dicarbonyl compound or its equivalent. In the context of our target molecule, this would suggest precursors such as a β-ketoester bearing a phenoxymethyl group and a source of the carboxylic acid function at the α-position, which would then react with hydroxylamine.
Another key retrosynthetic approach involves a [3+2] cycloaddition reaction. This powerful strategy for five-membered heterocycle synthesis would disconnect the oxazole (B20620) ring into a nitrile oxide and an alkyne. For our target, this could involve the cycloaddition of phenoxymethylacetylene with a nitrile oxide bearing a carboxylate group, or a precursor that can be readily converted to a carboxylic acid.
These disconnections provide a logical framework for exploring the various forward synthetic methodologies available for the construction of the 1,2-oxazole core with the desired phenoxymethyl and carboxylic acid substituents.
Conventional Synthetic Approaches to Oxazole Derivatives
Several classical and modern synthetic methods are available for the construction of the oxazole ring. These methods can be broadly categorized into cyclization and cycloaddition reactions.
Cyclization Methods
Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of the ring from an open-chain precursor.
The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles, which involves the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids such as sulfuric acid. nih.gov The starting α-acylamino ketones can be prepared through various methods, including the Dakin-West reaction. wikipedia.org
Modifications to the original Robinson-Gabriel synthesis have been developed to improve its scope and efficiency. For instance, a one-pot diversity-oriented synthesis has been developed via a Friedel-Crafts/Robinson-Gabriel synthesis using a general oxazolone template. wikipedia.orgnih.gov Another notable extension allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| N-acyl α-aminoketone | Concentrated H2SO4 | 60 °C, 2 h | 2,4,5-trisubstituted oxazole | 72% | nih.gov |
| Oxazolone template | Aromatic nucleophile, AlCl3, Trifluoromethanesulfonic acid | One-pot | 2,4,5-trisubstituted oxazole | Good | wikipedia.orgnih.gov |
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for preparing oxazoles from the condensation of equimolar amounts of an aldehyde cyanohydrin and an aromatic aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.comwikipedia.orgdbpedia.orgresearchgate.netyoutube.com This reaction is essentially a dehydration process that occurs under mild conditions. wikipedia.org The products, which are typically 2,5-disubstituted oxazoles, often precipitate as hydrochloride salts. wikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Aldehyde cyanohydrin | Aromatic aldehyde | Anhydrous HCl, dry ether | 2,5-disubstituted oxazole | ijpsonline.comwikipedia.org |
The Van Leusen oxazole synthesis is a versatile method for the preparation of 5-substituted oxazoles by reacting an aldehyde with p-tolylsulfonylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.orgwikipedia.orgsciforum.netorganic-chemistry.orgyoutube.com This reaction, discovered in 1972, proceeds under mild, basic conditions. nih.gov The reaction is driven by the unique reactivity of TosMIC, which contains an acidic proton, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The mechanism involves the deprotonation of TosMIC, followed by addition to the aldehyde and subsequent cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. nih.govorganic-chemistry.org
The Van Leusen reaction has been adapted for various applications, including one-pot syntheses of 4,5-disubstituted oxazoles in ionic liquids and microwave-assisted syntheses. nih.govsciforum.net
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
| Aldehyde | TosMIC | K2CO3 | Methanol | 5-substituted oxazole | Good | nih.gov |
| 2-chloroquinoline-3-carbaldehyde | TosMIC | - | - | 5-(2-tosylquinolin-3-yl)oxazole | 83% | nih.govmdpi.com |
| Aldehyde | TosMIC | Et3N, β-cyclodextrin | Water | 5-substituted oxazole | Excellent | nih.gov |
[3+2] Cycloaddition reactions are a powerful and convergent strategy for the synthesis of five-membered heterocyclic rings, including oxazoles. This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).
For the synthesis of 1,2-oxazoles, a common [3+2] cycloaddition involves the reaction of a nitrile oxide with an alkyne. In the context of synthesizing this compound, this could involve the reaction of a nitrile oxide precursor bearing a carboxylic acid or ester group with phenoxymethylacetylene. The Van Leusen synthesis itself can be considered a type of [3+2] cycloaddition, where TosMIC acts as a C2N1 "3-atom synthon". nih.govmdpi.com
Recent advancements have focused on developing more efficient and greener cycloaddition protocols. For instance, an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides has been reported for the synthesis of oxazoles, avoiding the use of transition metals and toxic oxidants. rsc.orgresearchgate.net
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Reference |
| Carboxylic acid | Isocyanide | Electrochemical, Phosphine-mediated | 4,5-disubstituted oxazole | rsc.orgresearchgate.net |
| Aldoximes | - | Intramolecular, Hypervalent iodine(III) catalysis | Condensed isoxazole (B147169) derivatives | mdpi.com |
Metal-Catalyzed Coupling Reactions for Oxazole Formation
The construction of the oxazole ring is a cornerstone in the synthesis of a vast array of pharmacologically significant molecules, including this compound and its analogues. Metal-catalyzed coupling reactions have emerged as powerful and versatile tools for the formation of the oxazole core, offering advantages in efficiency, substrate scope, and functional group tolerance over classical methods. These strategies often involve the formation of key C-C or C-N bonds to construct the heterocyclic ring. Key transition metals, including palladium, copper, and nickel, have been extensively utilized in developing robust synthetic protocols for oxazole derivatives.
Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura coupling)
Palladium catalysis is a mainstay in modern organic synthesis, and its application in forming oxazole rings is well-documented. A notable strategy involves a palladium-catalyzed pathway for synthesizing highly substituted oxazole derivatives from simple amides and ketones. This method proceeds through sequential C-N and C-O bond formations in a single step, utilizing palladium acetate as the catalyst. organic-chemistry.orgnih.gov The reaction demonstrates broad substrate compatibility, tolerating various functional groups on both the amide and ketone starting materials. organic-chemistry.org
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, has also been adapted for the synthesis and functionalization of oxazoles. While often used to functionalize a pre-formed oxazole ring, it can be integrated into one-pot sequences for the construction of complex oxazoles. For instance, an iterative two-step strategy for creating C2-C4' linked poly-oxazoles has been developed utilizing the Suzuki-Miyaura cross-coupling reaction. researchgate.net Another approach involves the direct arylation of 4-aryl/alkyl oxazoles using a palladium/copper catalyst system, showcasing the versatility of palladium in C-H functionalization routes to substituted oxazoles. tandfonline.comijpsonline.com
Researchers have also developed methods for creating biphenyl substituted oxazole derivatives using the Suzuki reaction, highlighting its utility in constructing complex aryl-substituted oxazoles. tandfonline.com
Table 1: Examples of Palladium-Catalyzed Oxazole Synthesis
| Starting Materials | Catalyst System | Product Type | Yield (%) |
| Benzamides and Ketones | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Highly substituted oxazoles | Up to 86% organic-chemistry.org |
| 4-(4-bromophenyl)-2,5-dimethyloxazole and Phenyl boronic acid | Palladium catalyst | Biphenyl substituted oxazoles | Not specified tandfonline.com |
| 4-Aryl/alkyl oxazole and Aryl bromide | Pd(PPh₃)₄, CuI, KOH | Directly arylated oxazoles | Good yields tandfonline.com |
Copper-Catalyzed Reactions
Copper-catalyzed reactions represent another significant avenue for the synthesis of the oxazole nucleus. These methods are often cost-effective and exhibit unique reactivity patterns. A variety of copper-catalyzed approaches have been developed for synthesizing substituted oxazoles.
One such method involves the reaction of diazoketones with amides in the presence of a copper(II) triflate catalyst to yield 2,4-disubstituted oxazoles. tandfonline.com More recently, a copper-catalyzed reaction using redox-active N-hydroxysuccinimide esters with isocyanoacetates has been reported to produce 4,5-disubstituted oxazoles. nih.gov Another protocol describes the synthesis of highly substituted oxazoles through a copper-catalyzed amidation of vinyl halides, followed by an iodine-promoted intramolecular cyclization. jetir.org Furthermore, an oxidative cyclization of enamides using (diacetoxyiodo)benzene and a catalytic amount of copper(II) triflate provides oxazoles in excellent yields under mild conditions. jetir.org
Table 2: Overview of Copper-Catalyzed Oxazole Syntheses
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| Diazoketones and Amides | Copper(II) triflate | 2,4-Disubstituted oxazoles | Useful for analogues of Balsoxin tandfonline.com |
| N-hydroxysuccinimide esters and Isocyanoacetates | Copper catalyst | 4,5-Disubstituted oxazoles | Redox-active ester approach nih.gov |
| Enamides | (Diacetoxyiodo)benzene, Copper(II) triflate | Substituted oxazoles | Mild conditions, short reaction time jetir.org |
| Primary amides and 1,2-dibromophenylethylene | Copper(I) iodide | Substituted oxazoles | Good yields reported jetir.org |
Nickel-Catalyzed Reactions
Nickel catalysis has gained prominence as a sustainable and economical alternative to palladium for cross-coupling reactions. In the context of oxazole synthesis, nickel-catalyzed Suzuki-Miyaura coupling has been effectively employed. A novel one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed, which combines an initial oxazole synthesis from carboxylic acids and amino acids, followed by a nickel-catalyzed Suzuki-Miyaura coupling with boronic acids. ijpsonline.combeilstein-journals.orgijpsonline.comdoaj.org This sequence allows for the convergent assembly of three different components into the final trisubstituted oxazole product, offering a high degree of molecular diversity. beilstein-journals.org The reaction proceeds through the formation of a 5-(triazinyloxy)oxazole intermediate which then undergoes the nickel-catalyzed cross-coupling. beilstein-journals.org
This one-pot approach is particularly powerful as it starts from readily available carboxylic acids, amino acids, and boronic acids, corresponding to the 2-, 4-, and 5-substituents of the oxazole ring, respectively. beilstein-journals.org The use of a dehydrative condensing reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), facilitates the initial oxazole ring formation. ijpsonline.combeilstein-journals.org
Table 3: Nickel-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles
| Component 1 | Component 2 | Component 3 | Catalyst System | Product | Yields |
| Carboxylic Acids | Amino Acids | Boronic Acids | Ni-catalyst (for coupling) | 2,4,5-Trisubstituted oxazoles | Good yields ijpsonline.combeilstein-journals.org |
Functionalization Strategies of Pre-formed Oxazole Rings
In addition to constructing the oxazole ring from acyclic precursors, the direct functionalization of a pre-formed oxazole core is a highly strategic approach for synthesizing analogues of this compound. This allows for late-stage modification, which is particularly valuable in medicinal chemistry for generating structure-activity relationship (SAR) data. Key strategies include regioselective metalation and direct C-H functionalization. ijpsonline.com
Regioselective Metalation and Subsequent Functionalization
Regioselective metalation involves the deprotonation of a specific C-H bond on the oxazole ring using a strong base, creating an organometallic intermediate that can then react with various electrophiles. The position of metalation is dictated by the acidity of the C-H bonds, with the C2 position generally being the most acidic, followed by C5 and then C4.
A general method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed using successive metalations of commercially available oxazole. figshare.com This is achieved using TMP-bases of magnesium and zinc (TMPMgCl·LiCl or TMPZnCl·LiCl), which generate stable magnesiated or zincated oxazole species. These intermediates readily react with a range of electrophiles, including aryl halides, acid chlorides, and silylating agents, to afford highly functionalized oxazoles. figshare.com The use of sterically hindered metal-amide bases, particularly in hydrocarbon solvents, can be beneficial for achieving high regioselectivity, for instance, in the ortho-magnesiation of aryl azoles. nih.gov
Table 4: Electrophiles Used in the Functionalization of Metalated Oxazoles
| Metalating Agent | Electrophile Type | Example Electrophiles | Resulting Functional Group |
| TMPMgCl·LiCl | Aryl Halides | Iodobenzene | Phenyl |
| TMPZnCl·LiCl | Allylic Halides | Allyl bromide | Allyl |
| TMPMgCl·LiCl | Acid Chlorides | Benzoyl chloride | Benzoyl |
| TMPZnCl·LiCl | Silylating Agents | TMSCl | Trimethylsilyl |
Direct C-H Functionalization
Direct C-H functionalization is an increasingly popular and atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation) of the substrate. i-repository.net These reactions typically involve a transition metal catalyst that facilitates the cleavage of a C-H bond and the formation of a new C-C or C-X bond.
Palladium-catalyzed C-H activation has been successfully applied to the synthesis of oxazole derivatives. organic-chemistry.orgnih.gov For instance, a highly efficient method for synthesizing oxazoles from amides and ketones proceeds via a Pd(II)-catalyzed sp² C-H activation pathway. nih.gov This approach allows for the direct coupling of two components to form the oxazole ring, showcasing the power of C-H activation in heterocyclic synthesis. Transition-metal-catalyzed arylation reactions at the ortho-position of arene carboxylic acids, directed by the carboxyl group, also represent a powerful tool for functionalization, although this is more commonly applied to the aryl substituents of the heterocycle. i-repository.net
Modern and Green Chemistry Approaches in Oxazole Synthesis
Recent advancements in synthetic organic chemistry have led to the development of several innovative techniques that align with the principles of green chemistry. These methods offer significant advantages over conventional approaches for the synthesis of oxazole and isoxazole heterocycles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.orgresearchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in a rapid increase in temperature and enhanced reaction rates. nih.gov
In the context of synthesizing heterocyclic compounds, microwave irradiation has been successfully employed for the synthesis of various oxazole and triazole derivatives. For instance, the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate has been reported to proceed in high yields. nih.gov This direct condensation reaction benefits from the controlled heating and sealed-vessel conditions achievable with microwave reactors, which is particularly advantageous when working with volatile carboxylic acids. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Heterocyclic Carboxylic Acid Analogues
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3-dibromosuccinic acid, amidinocarbamide | 3H-2-guanidino-4,5-dihydro-1,3-oxazole-4,5-dicarboxylic acid | DMSO, NaOAc, Microwave irradiation (6 min) | High | ijpca.org |
| Aminoguanidine hydrocarbonate, organic acid | 5-substituted 3-amino-1,2,4-triazoles | HCl, Microwave irradiation (3 h, 180 °C) | up to 76% | nih.gov |
Ultrasound-Mediated Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient approach to organic synthesis. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates. google.com
The synthesis of 3,5-disubstituted isoxazoles, a class to which this compound belongs, has been successfully achieved using ultrasound-mediated methods. nih.govijpca.org These protocols often utilize environmentally benign solvents, such as water, and can be performed at room temperature, further enhancing their green credentials. google.comijpca.org For example, a one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides has been developed using ultrasound irradiation in water, resulting in high yields and significantly reduced reaction times (20–28 minutes). google.com
Another key advantage of ultrasound-assisted synthesis is the ability to promote clean transformations with minimal byproduct formation. ijpca.org In the synthesis of isoxazole derivatives, ultrasound has been shown to improve mass transfer and reduce dimerization side reactions, leading to higher purity of the final product. google.com The synthesis of 3-alkyl-5-aryl isoxazoles has been reported to proceed in high yields under ultrasound irradiation without the need for a catalyst, simplifying the work-up procedure. nih.gov
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 3,5-Disubstituted Isoxazole Analogues
| Method | Reaction Time | Yield (%) | Solvent | Reference |
| Ultrasound Irradiation | 20-28 min | 72-89 | Water | ijpca.org |
| Conventional Stirring | Several hours | Lower | Organic Solvents | ijpca.org |
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts in organic synthesis. nih.gov Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds (VOCs). nih.gov
In the synthesis of oxazoles, ionic liquids can serve multiple roles. They can act as the reaction medium, facilitating the dissolution of reactants and reagents. Furthermore, their unique solvating properties can influence the course of the reaction, sometimes leading to improved yields and selectivity. nih.gov For instance, an improved one-pot van Leusen oxazole synthesis, a method for preparing 4,5-disubstituted oxazoles, has been developed using ionic liquids. nih.gov This approach not only provides high yields but also allows for the recovery and reuse of the ionic liquid, a key aspect of green chemistry. nih.gov
The 1,3-dipolar cycloaddition reaction, a fundamental process for the construction of five-membered heterocycles like isoxazoles, can also be effectively carried out in ionic liquids. nih.gov The use of ILs in these reactions can lead to enhanced reaction rates and yields. nih.gov While a specific application to the synthesis of this compound is not explicitly documented, the general utility of ionic liquids in the synthesis of substituted oxazoles suggests their potential applicability.
Deep Eutectic Solvents in Oxazole Synthesis
Deep eutectic solvents (DESs) are a newer class of green solvents that share many of the desirable properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. tandfonline.com DESs are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt, with a hydrogen bond donor (HBD), like urea, glycerol, or a carboxylic acid. tandfonline.comijpsonline.comnih.gov
The application of DESs in the synthesis of heterocyclic compounds is a growing area of research. tandfonline.com Notably, the synthesis of 3,5-disubstituted isoxazoles has been reported in deep eutectic solvents. The use of DESs as the reaction medium can offer several advantages, including enhanced reaction rates and the potential for catalyst-free conditions. The strong hydrogen-bonding network within the DES can play an active role in the chemical transformation by stabilizing reactants or intermediates. tandfonline.com
For example, a sustainable continuous synthesis of 3,5-disubstituted isoxazoles has been developed using a deep eutectic solvent composed of tetrabutylammonium bromide (TBAB) and ethylene glycol (EG). This system demonstrated high yields and allowed for the integration of reaction, separation, and recovery of the DES, highlighting the potential for creating highly sustainable synthetic processes.
Table 3: Deep Eutectic Solvents Used in the Synthesis of Heterocyclic Compounds
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio | Application | Reference |
| Choline chloride | Urea | 1:2 | Synthesis of 2-pyrazolines | tandfonline.com |
| Tetrabutylammonium bromide (TBAB) | Ethylene Glycol (EG) | 1:5 | Synthesis of 3,5-disubstituted isoxazoles | |
| Choline chloride | Carboxylic acids (e.g., malonic acid, levulinic acid) | Various | General solvent properties | ijpsonline.comnih.gov |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has revolutionized chemical synthesis by offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.
The synthesis of oxazole and isoxazole derivatives has been successfully adapted to continuous flow systems. A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, enabling the rapid on-demand production of these important building blocks. This system utilizes columns of solid-supported reagents to facilitate the synthesis and purification process.
More specifically, a continuous flow synthesis of 3,5-disubstituted isoxazoles has been demonstrated, which is directly relevant to the synthesis of the target molecule. This process, when combined with the use of deep eutectic solvents, offers a highly sustainable and efficient manufacturing method. Furthermore, continuous flow techniques have been employed in combination with other green technologies, such as microwave irradiation, to achieve even greater efficiency in isoxazole synthesis. A continuous flow photoisomerization reaction has also been reported for the conversion of isoxazoles into their oxazole counterparts, showcasing the versatility of this technology.
Table 4: Key Parameters in Continuous Flow Synthesis of Isoxazoles
| Parameter | Advantage | Reference |
| Precise Temperature Control | Improved selectivity and yield | |
| Short Residence Times | Increased productivity and reduced side reactions | |
| Enhanced Mixing | Faster reaction rates | |
| Integration with other technologies | Synergistic effects (e.g., with microwave or DES) |
Biocatalysis in Oxazole Derivatization
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature, pH), exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are biodegradable.
While the direct biocatalytic synthesis of the this compound core is not well-documented, biocatalysis offers significant potential for the derivatization of this molecule. One promising application is the enzyme-catalyzed esterification of the carboxylic acid group. Lipases are a class of enzymes that are well-known for their ability to catalyze esterification reactions, often with high efficiency and selectivity. nih.gov Lipase-catalyzed esterification can be performed in aqueous media, avoiding the need for hazardous organic solvents. This approach could be used to synthesize a variety of ester analogues of the target molecule, which may have different physicochemical and biological properties.
In a broader context, natural clays have been utilized as biocatalysts for the synthesis of 2,4-disubstituted oxazoles, demonstrating the potential of naturally occurring materials to promote these transformations. The metabolism of isoxazole-containing compounds in biological systems, which involves enzymatic transformations, also provides insights into potential biocatalytic modifications. google.com Although the field of biocatalysis for the specific derivatization of this compound is still in its early stages, the principles of enzymatic catalysis offer a promising avenue for the green and selective modification of this important heterocyclic scaffold.
Specific Synthetic Routes for this compound
A primary and effective strategy for synthesizing the this compound scaffold involves the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. acs.orgorganic-chemistry.org In this specific case, the reaction would occur between propargyl phenyl ether (to form the 5-phenoxymethyl moiety) and a synthon that provides the 3-carboxylic acid group, such as the nitrile oxide derived from ethyl nitroacetate or a related precursor.
A closely related synthesis has been successfully demonstrated for ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, which was prepared through the cycloaddition-condensation of propargyl benzoate and ethyl nitroacetate. mdpi.com This reaction was catalyzed by sodium hydroxide and conducted in water, highlighting a green chemistry approach. mdpi.com Following the formation of the ester, a subsequent hydrolysis step would yield the final carboxylic acid.
Cycloaddition: Reaction of an appropriately substituted alkyne and a nitrile oxide precursor to form the ethyl ester of the target molecule.
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Elaboration of Precursors and Reaction Conditions
The successful synthesis hinges on the preparation and reaction of key precursors.
Alkyne Precursor : The required alkyne is propargyl phenyl ether . This can be synthesized via the Williamson ether synthesis, by reacting phenol (B47542) with propargyl bromide in the presence of a base like potassium carbonate.
Nitrile Oxide Precursor : Ethyl nitroacetate serves as a stable and effective precursor. In the presence of a base and a dehydrating agent (or through in-situ generation), it forms the necessary nitrile oxide dipole for the cycloaddition. mdpi.com Alternatively, hydroximoyl chlorides can be used to generate nitrile oxides in the presence of a base. nih.gov
The reaction conditions for the crucial [3+2] cycloaddition step can be varied to achieve the desired outcome. Key parameters include the choice of solvent, base, and temperature. Aqueous conditions are often favored for their environmental benefits. mdpi.combeilstein-journals.org
Below is a table summarizing typical reaction conditions for the synthesis of related isoxazole esters via cycloaddition.
| Parameter | Condition | Rationale/Effect | Source(s) |
| Solvent | Water or Water/Ethanol mixture | Green solvent, can facilitate reaction rate. | mdpi.combeilstein-journals.org |
| Base | Sodium Hydroxide (NaOH) | Inexpensive and effective catalyst for the cycloaddition-condensation. | mdpi.com |
| Diisopropylethylamine (DIPEA) | Mild organic base used to generate nitrile oxides from hydroximoyl chlorides. | beilstein-journals.org | |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. Higher temperatures can increase reaction rate. | mdpi.combeilstein-journals.org |
| Reaction Time | 1 to 16 hours | Dependent on temperature, reactants, and catalyst. Reactions are often monitored by TLC. | mdpi.combeilstein-journals.org |
This table presents a generalized summary of conditions based on analogous syntheses.
Optimization of Reaction Yields and Purity
Optimizing the synthesis of isoxazoles is crucial for maximizing yield and ensuring high purity of the final product. Several factors can be systematically varied and studied.
Yield Optimization: The efficiency of the cycloaddition is highly dependent on the reaction parameters. Studies on similar syntheses have shown that the choice of base and solvent system significantly impacts the yield. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, a screen of different bases and solvent mixtures revealed that DIPEA in a 95:5 water/methanol mixture at room temperature provided excellent results, with reactions completing within 1-2 hours. beilstein-journals.org The use of ultrasonic irradiation has also been reported as a method to significantly accelerate reaction rates and improve yields in isoxazole synthesis, representing a green and efficient alternative to traditional heating. nih.govpreprints.org
The following table illustrates the effect of varying reaction parameters on product yield in a representative isoxazole synthesis.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Methanol | Reflux | 12 | 65 |
| 2 | Triethylamine | Dichloromethane (B109758) | 25 | 8 | 75 |
| 3 | DIPEA | 95:5 Water/Methanol | 25 | 2 | 90 |
| 4 | NaOH | Water/Ethanol | 60 | 16 | 86 |
This is a representative data table compiled from findings on analogous isoxazole syntheses to illustrate optimization principles. mdpi.combeilstein-journals.org
Purity Optimization: Purification of the resulting isoxazole ester is typically achieved through standard laboratory techniques. Flash column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and byproducts. mdpi.com The choice of eluent (e.g., a mixture of petroleum ether and ethyl acetate) is critical for achieving good separation. mdpi.com After the final hydrolysis step to form the carboxylic acid, purification can often be achieved by recrystallization from a suitable solvent, such as ethanol.
Scalability Considerations for Synthesis
Translating a laboratory-scale synthesis to a larger, industrial scale presents several challenges that must be addressed to ensure the process is safe, efficient, and economically viable. acsgcipr.org
Process Safety and Heat Management : Cycloaddition reactions can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of continuous flow reactors offers significant advantages in this regard, as they provide superior heat and mass transfer compared to batch reactors, allowing for better temperature control. rsc.org
Reagent and Solvent Selection : For large-scale production, the cost, availability, and safety of reagents and solvents are paramount. The use of hazardous or expensive reagents should be minimized. Green chemistry principles, such as using water as a solvent, are highly desirable for industrial applications due to reduced environmental impact and cost. beilstein-journals.orgchemrxiv.org
Downstream Processing : Efficient purification and isolation of the final product are critical. Developing a robust crystallization process is often preferred over chromatography for large-scale purification due to lower cost and solvent consumption.
Sustainability : Modern pharmaceutical manufacturing emphasizes sustainability. This includes minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acsgcipr.org The development of photocatalytic or biocatalytic methods for key steps could offer more sustainable long-term solutions. chemrxiv.org The scalability of photochemical cycloadditions has been demonstrated in continuous flow systems, enabling kilogram-per-day production of pharmaceutical intermediates. acsgcipr.orgacs.org
Chemical Reactivity and Reaction Mechanisms of 5 Phenoxymethyl 1,2 Oxazole 3 Carboxylic Acid
Reactivity of the 1,2-Oxazole Ring System
The 1,2-oxazole ring is an electron-rich heterocyclic system. Its reactivity is influenced by the presence of the electron-withdrawing carboxylic acid group at the C3 position and the electron-donating phenoxymethyl (B101242) group at the C5 position.
Electrophilic substitution on the isoxazole (B147169) ring generally occurs at the C4 position, which is the most electron-rich carbon atom. However, the directing effects of the existing substituents on 5-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid play a crucial role. The carboxylic acid group at C3 is a deactivating group and a meta-director, which would direct incoming electrophiles to the C5 position. Conversely, the phenoxymethyl group at C5 is an ortho-, para-director. In the context of the isoxazole ring, this would translate to directing electrophiles to the C4 position.
Given these opposing effects, the outcome of electrophilic aromatic substitution is not always straightforward. However, studies on 3,5-disubstituted isoxazoles have shown that the C4 position is susceptible to electrophilic attack, such as lithiation followed by reaction with an electrophile. cdnsciencepub.com The reaction proceeds via the formation of a sigma complex (arenium ion intermediate), where the positive charge is delocalized across the ring. The stability of this intermediate determines the regioselectivity. For the isoxazole ring, attack at C4 leads to a more stable intermediate compared to attack at other positions. reddit.com For instance, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through electrophilic cyclization of precursors, indicating the ring's capacity to react with electrophiles. nih.govorganic-chemistry.org
Direct nucleophilic aromatic substitution on an unsubstituted carbon of the isoxazole ring is generally difficult due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring. For example, the chlorine atom in 3-phenyl-5-chloroisoxazole can be displaced by various nucleophiles like alkoxy and thioalkoxy groups. cdnsciencepub.com
In the case of this compound, the only available position for substitution is C4. Nucleophilic attack at this position is unlikely without activation. An alternative pathway involves deprotonation at the C4 position using a strong base like n-butyllithium to form a 4-lithio derivative. cdnsciencepub.com This organometallic intermediate can then act as a nucleophile, reacting with various electrophiles to achieve substitution at the C4 position. This two-step process is a common strategy for the functionalization of the C4 position in 3,5-disubstituted isoxazoles.
The 1,2-oxazole ring is susceptible to ring-opening under radical or photochemical conditions due to the inherent weakness of the N-O bond. wikipedia.org Electron capture by the isoxazole ring can trigger the dissociation of this bond, leading to the formation of a diradical ring-opened species. nih.govnsf.gov Similarly, photolysis of isoxazoles under UV irradiation can induce cleavage of the N-O bond, which typically results in a rearrangement to an oxazole (B20620) through an azirine intermediate. wikipedia.org These findings suggest that reactions involving radical species are more likely to lead to the decomposition or rearrangement of the isoxazole core rather than substitution on the ring.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position of the molecule undergoes the typical reactions characteristic of this functional group, including esterification and amidation. These reactions proceed by nucleophilic acyl substitution.
Esterification of this compound can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. The synthesis of related compounds like ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate demonstrates the viability of this transformation. mdpi.comresearchgate.net
| Reaction | Reagents | Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat | Ethyl 5-(phenoxymethyl)-1,2-oxazole-3-carboxylate |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Solvent (e.g., DMF) | Methyl 5-(phenoxymethyl)-1,2-oxazole-3-carboxylate |
This is an interactive data table based on common esterification methods.
The carboxylic acid can be converted into an amide by reaction with an amine. Direct reaction with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. One common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.
Alternatively, peptide coupling agents can be used for direct amidation under milder conditions. lookchemmall.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide.
| Activation Method | Activating Reagent | Amine | Conditions | Product |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Primary or Secondary Amine | Anhydrous, often with base | 5-(Phenoxymethyl)-1,2-oxazole-3-carboxamide |
| Peptide Coupling | DCC or EDC | Primary or Secondary Amine | Room Temperature, Solvent (e.g., DCM) | 5-(Phenoxymethyl)-1,2-oxazole-3-carboxamide |
This is an interactive data table based on common amidation methods.
Decarboxylation Pathways
The decarboxylation of this compound involves the removal of the carboxyl group from the C3 position of the isoxazole ring, typically through thermal or catalytic methods. While specific studies on this exact molecule are limited, the reactivity can be inferred from studies on related isoxazole-3-carboxylic acids and other heteroaromatic carboxylic acids.
Thermal decarboxylation of isoxazole-3-carboxylic acids generally requires high temperatures. The stability of the resulting carbanion or the transition state leading to it is a crucial factor in determining the reaction's feasibility. The electron-withdrawing nature of the isoxazole ring can facilitate the departure of carbon dioxide. For instance, the decarboxylation of 5-methylisoxazole-3-carboxylic acid has been studied, providing insights into the thermal behavior of this class of compounds. researchgate.net
Catalytic methods offer milder conditions for decarboxylation. Transition metal catalysts, particularly those based on silver and copper, have been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. These reactions often proceed through the formation of a metal-carboxylate complex, followed by the extrusion of CO2 and subsequent protonolysis of the resulting organometallic intermediate. The general mechanism involves the coordination of the carboxylic acid to the metal center, which facilitates the cleavage of the C-C bond.
A plausible catalytic cycle for the decarboxylation of this compound using a generic transition metal catalyst (M) is depicted below:
Ligand Exchange: The carboxylic acid displaces a ligand on the metal center to form a metal carboxylate complex.
Decarboxylation: The metal carboxylate undergoes decarboxylation to form an organometallic intermediate with the metal bonded at the C3 position of the isoxazole ring.
Protonolysis: The organometallic intermediate reacts with a proton source (e.g., from the solvent or an additive) to release the decarboxylated product and regenerate the active catalyst.
| Reaction Condition | Reagents | Product | Notes |
| Thermal | Heat | 5-(Phenoxymethyl)-1,2-oxazole | High temperatures are generally required. |
| Catalytic | Transition metal catalyst (e.g., Ag₂CO₃, Cu salts), Heat | 5-(Phenoxymethyl)-1,2-oxazole | Milder conditions compared to thermal decarboxylation. |
Reduction and Oxidation Reactions
The reactivity of this compound towards reduction and oxidation is influenced by the isoxazole ring, the carboxylic acid group, and the phenoxymethyl substituent.
Reduction Reactions
The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond under various conditions. Catalytic hydrogenation is a common method for this transformation. The reaction typically leads to the formation of a β-enaminoketone, which may exist in equilibrium with its tautomeric imine and enol forms. The specific product distribution can depend on the catalyst, solvent, and reaction conditions. For instance, the reductive cleavage of isoxazoles using reagents like EtMgBr/Ti(O-i-Pr)₄ has been reported to yield β-enaminoketones. researchgate.net Metal carbonyls such as Mo(CO)₆ have also been employed for the reductive cleavage of the N-O bond in isoxazoles. rsc.org
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This reduction is generally a vigorous reaction and requires anhydrous conditions. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids. libretexts.org
It is important to note that under the conditions required for the reduction of the carboxylic acid, the isoxazole ring may also undergo reduction and cleavage. Selective reduction of the carboxylic acid in the presence of the isoxazole ring would likely require carefully chosen reagents and conditions.
Oxidation Reactions
The isoxazole ring is generally considered to be relatively stable towards oxidation. However, strong oxidizing agents under harsh conditions can lead to ring degradation. The phenoxymethyl substituent, on the other hand, can be more susceptible to oxidation.
The benzylic ether linkage could potentially be cleaved under strongly oxidative conditions. More commonly, the phenyl ring of the phenoxymethyl group can undergo oxidation, especially if activated. However, the isoxazole ring is an electron-withdrawing group, which would deactivate the attached phenoxy ring towards oxidative degradation.
The primary site of oxidation under controlled conditions would likely be the benzylic carbon of the phenoxymethyl group, if a C-H bond were present. In the case of the phenoxymethyl group, the ether oxygen is directly attached to the aromatic ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.orgmasterorganicchemistry.com While the phenoxymethyl group itself does not have an alkyl chain in the typical sense, harsh oxidation could potentially lead to cleavage of the ether bond or oxidation of the phenyl ring. However, carboxylic acids are generally resistant to further oxidation by KMnO₄ under neutral or acidic conditions. quora.com
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
| Reduction of Isoxazole Ring | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal Carbonyls (e.g., Mo(CO)₆) | β-enaminoketone derivatives | Results in ring cleavage. |
| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | 5-(Phenoxymethyl)-1,2-oxazol-3-yl)methanol | Isoxazole ring may also be reduced. |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Ring degradation or oxidation of the phenoxymethyl group | The isoxazole ring is generally stable to mild oxidation. |
Reactivity of the Phenoxymethyl Substituent
Ether Cleavage Reactions
The phenoxymethyl group in this compound contains an ether linkage that can be cleaved under specific conditions, most commonly with strong acids. wikipedia.org The cleavage of aryl alkyl ethers with strong acids like HBr or HI is a well-established reaction. libretexts.org
The mechanism of acid-catalyzed ether cleavage typically involves the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by a halide ion. The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the groups attached to the ether oxygen.
In the case of this compound, the ether is a primary alkyl aryl ether. The cleavage would likely proceed via an Sₙ2 mechanism, where the nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered methylene (B1212753) carbon. This would result in the formation of phenol (B47542) and 5-(halomethyl)-1,2-oxazole-3-carboxylic acid. An Sₙ1 mechanism is less likely due to the instability of the primary carbocation that would need to form on the methylene carbon.
Mechanism of Acid-Catalyzed Ether Cleavage:
Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid (HX).
Nucleophilic attack: The halide ion (X⁻) acts as a nucleophile and attacks the electrophilic carbon of the methylene group.
C-O bond cleavage: The C-O bond is broken, leading to the formation of phenol and the 5-(halomethyl)isoxazole derivative.
| Reagent | Product(s) | Mechanism |
| HBr (conc.) | Phenol + 5-(Bromomethyl)-1,2-oxazole-3-carboxylic acid | Sₙ2 |
| HI (conc.) | Phenol + 5-(Iodomethyl)-1,2-oxazole-3-carboxylic acid | Sₙ2 |
Electrophilic Attack on the Phenyl Ring
Despite the deactivating influence of the isoxazole moiety, electrophilic substitution on the phenyl ring is still expected to occur predominantly at the ortho and para positions relative to the oxygen atom, as the resonance effect of the oxygen atom will still direct the incoming electrophile to these positions.
Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The major products would be the ortho- and para-nitro derivatives. The reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions. Studies on the nitration of 5-phenylisoxazole (B86612) have shown that nitration can occur on the phenyl ring, primarily at the para position. clockss.orgresearchgate.net
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Again, the substitution is expected to occur at the ortho and para positions.
The relative ratio of ortho to para substitution will be influenced by steric hindrance from the rest of the molecule. The para position is generally less sterically hindered and is often the major product.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-((4-Nitrophenoxy)methyl)-1,2-oxazole-3-carboxylic acid and 5-((2-Nitrophenoxy)methyl)-1,2-oxazole-3-carboxylic acid |
| Bromination | Br₂ / FeBr₃ | 5-((4-Bromophenoxy)methyl)-1,2-oxazole-3-carboxylic acid and 5-((2-Bromophenoxy)methyl)-1,2-oxazole-3-carboxylic acid |
| Chlorination | Cl₂ / AlCl₃ | 5-((4-Chlorophenoxy)methyl)-1,2-oxazole-3-carboxylic acid and 5-((2-Chlorophenoxy)methyl)-1,2-oxazole-3-carboxylic acid |
Comprehensive Mechanistic Studies of Key Transformations
Detailed mechanistic studies specifically for this compound are not extensively reported in the literature. However, the mechanisms of its key transformations can be elucidated by drawing parallels with well-understood reactions of its constituent functional groups.
Decarboxylation Mechanism: The catalytic decarboxylation of heteroaromatic carboxylic acids is believed to proceed through an organometallic intermediate. For this compound, a proposed mechanism with a silver catalyst would involve the formation of a silver(I) isoxazole-3-carboxylate. This complex would then undergo thermal decomposition, releasing CO₂ and forming a 3-isoxazolylsilver(I) intermediate. Subsequent protonolysis of this intermediate by a proton source in the reaction mixture would yield the decarboxylated product, 5-(phenoxymethyl)-1,2-oxazole, and regenerate a silver(I) species to continue the catalytic cycle. The driving force for this reaction is the formation of the stable CO₂ molecule and the thermodynamic stability of the final products.
Reductive Ring Cleavage Mechanism: The reductive cleavage of the isoxazole ring via catalytic hydrogenation likely proceeds through the initial reduction of the C=N bond of the isoxazole. This would lead to an isoxazoline (B3343090) intermediate. Further reduction would then cleave the weak N-O bond, followed by tautomerization to yield the more stable β-enaminoketone. The exact sequence of bond-breaking and bond-forming steps would depend on the nature of the catalyst surface and the reaction conditions.
Ether Cleavage Mechanism: As discussed in section 3.3.1, the acid-catalyzed cleavage of the phenoxymethyl ether bond follows a well-established Sₙ2 mechanism. The key steps are the protonation of the ether oxygen to create a good leaving group (phenol) and the subsequent nucleophilic attack by a halide ion on the methylene carbon. The transition state would involve the simultaneous formation of the new carbon-halogen bond and the breaking of the carbon-oxygen bond.
Electrophilic Aromatic Substitution Mechanism: The mechanism of electrophilic attack on the phenyl ring of the phenoxymethyl substituent follows the general mechanism for electrophilic aromatic substitution. It involves the initial attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ortho and para positions relative to the ether oxygen. The final step is the deprotonation of the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. The presence of the ether oxygen's lone pairs helps to stabilize the positive charge in the ortho and para intermediates through resonance, thus directing the substitution to these positions.
Derivatization and Functionalization of 5 Phenoxymethyl 1,2 Oxazole 3 Carboxylic Acid
Introduction of New Functionalities via the Carboxylic Acid Group
The carboxylic acid group at the C3 position of the oxazole (B20620) ring is a versatile functional handle for a wide array of chemical transformations. Its reactivity allows for the introduction of various functionalities, leading to the creation of esters, amides, and other related derivatives.
The conversion of the carboxylic acid to esters and amides is a fundamental strategy in derivatization. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive intermediate. Amide formation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an amine. nih.gov The synthesis of isoxazole-3-carboxamide (B1603040) derivatives, for instance, has been explored for modulating TRPV1 channels in the context of inflammatory responses. nih.gov
These reactions allow for the incorporation of a wide variety of alkyl, aryl, and heterocyclic groups, significantly altering the molecule's properties.
Table 1: Representative Ester and Amide Derivatives
| Derivative Type | Reagents | R-Group Example |
|---|---|---|
| Methyl Ester | Methanol, H₂SO₄ | -CH₃ |
| Ethyl Ester | Ethanol, H₂SO₄ | -CH₂CH₃ |
| Benzylamide | Benzylamine, DCC | -NHCH₂Ph |
Acid halides and anhydrides are highly reactive carboxylic acid derivatives that serve as important intermediates in the synthesis of esters and amides. nih.gov 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid can be converted to its corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(phenoxymethyl)-1,2-oxazole-3-carbonyl chloride is a potent electrophile that reacts rapidly with nucleophiles like alcohols, amines, and thiols.
Symmetrical or mixed anhydrides can also be prepared. For example, reacting the acid chloride with a carboxylate salt would yield a mixed anhydride. These intermediates are generally not isolated and are used in situ due to their high reactivity and susceptibility to hydrolysis. Research on 5-chloroisoxazoles demonstrates their utility as precursors for generating 2H-azirine-2-carbonyl chlorides, which can then be reacted with various nucleophiles to form amides, anhydrides, and esters. mdpi.com
Table 2: Reactive Intermediates from the Carboxylic Acid Group
| Derivative Type | Typical Reagent | Structure of Functional Group |
|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂) | -COCl |
| Symmetric Anhydride | Dehydrating Agent | -CO-O-CO-R* |
| Mixed Anhydride | Acyl Chloride + Carboxylate | -CO-O-CO-R' |
*Where R represents the 5-(phenoxymethyl)-1,2-oxazol-3-yl moiety
Modifications of the Phenoxymethyl (B101242) Moiety
The phenoxymethyl group at the C5 position offers additional opportunities for structural diversification. Modifications can be made to the aromatic phenoxy ring or at the methylene (B1212753) bridge connecting it to the oxazole core.
Alterations to the phenoxy ring are most readily achieved by utilizing substituted phenols in the initial synthesis of the parent compound. By starting with precursors such as 4-chlorophenol, 3-methylphenol, or 2,4-difluorophenol, a variety of substituted phenoxymethyl moieties can be introduced.
Alternatively, direct functionalization of the existing phenoxy ring via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is a theoretical possibility. However, this approach may present challenges in controlling regioselectivity (ortho, meta, para substitution) and could be complicated by the potential reactivity of the oxazole ring under the required reaction conditions.
Table 3: Examples of Derivatives from Substituted Phenols
| Starting Phenol (B47542) | Resulting Phenoxy Group |
|---|---|
| 4-Chlorophenol | (4-Chlorophenoxy)methyl |
| 3-Methoxyphenol | (3-Methoxyphenoxy)methyl |
The methylene bridge (-CH₂-) is a key linker group. The C-O bond at this position, being adjacent to the oxazole ring, behaves as a "benzylic-like" position, making it susceptible to certain chemical transformations. One significant reaction is hydrogenolysis. Studies on the closely related ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate have shown that palladium-catalyzed hydrogenation can lead to a domino process. mdpi.com This process involves deoxygenation, effectively cleaving the bond at the methylene bridge, to form a 5-methylisoxazole (B1293550) derivative, which can be followed by the reductive opening of the isoxazole (B147169) ring itself under the same conditions. mdpi.com This demonstrates that the methylene bridge is a reactive site that can be targeted for significant structural transformation.
Functionalization at Other Positions of the Oxazole Ring System
While the carboxylic acid and phenoxymethyl groups are the most accessible sites for derivatization, the oxazole ring itself can also be functionalized. The reactivity of the oxazole ring towards substitution is influenced by the existing substituents.
For 1,2-oxazoles (isoxazoles), the C4 position is the most electron-rich and thus the most susceptible to electrophilic substitution. However, the oxazole ring system is generally considered electron-deficient, making electrophilic substitution challenging without the presence of activating groups. chempedia.info
More advanced methods, such as palladium-catalyzed C-H bond functionalization, have emerged as powerful tools for modifying isoxazole rings. Research has demonstrated the successful Pd-catalyzed C4-arylation of 3,5-disubstituted isoxazoles. researchgate.net For isoxazoles with unsubstituted C4 and C5 positions, it is possible to achieve a double C-H bond arylation, introducing aryl groups at both positions in a one-pot reaction. researchgate.net Another approach involves metalation, for instance, deprotonation with a strong base at the C4 position, followed by quenching with an electrophile to introduce a new substituent. Such strategies provide a pathway to novel derivatives that are not accessible through classical methods.
Regioselective Substitution at C-4
The C-4 position of the isoxazole ring is a potential site for substitution. In many isoxazole systems, the C-4 proton can be removed by a strong base to form a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups, such as alkyl, acyl, or halogen moieties.
However, based on currently available scientific literature, specific examples and detailed research findings on the regioselective substitution at the C-4 position of this compound are not extensively documented. Further research would be required to establish reliable protocols and explore the scope of such transformations for this particular compound.
Derivatization at C-2
The 1,2-oxazole ring system is a five-membered heterocycle containing a nitrogen atom at the 2-position and an oxygen atom at the 1-position. Due to the nature of the heterocyclic ring, the nitrogen atom at the C-2 position is a tertiary amine integrated into an aromatic system. Consequently, it lacks a hydrogen atom for substitution and is not susceptible to standard alkylation or acylation reactions under typical conditions. Therefore, direct derivatization at the C-2 position of the this compound scaffold is not considered a chemically feasible or applicable pathway for functionalization.
Synthesis of Complex Architectures Incorporating the this compound Scaffold
The most versatile and widely exploited functional group for building complex molecular architectures from the this compound scaffold is the carboxylic acid at the C-3 position. This group serves as a key conjugation point, primarily through the formation of amide or ester bonds.
Amide coupling reactions are a cornerstone of medicinal chemistry and materials science, allowing for the linkage of the isoxazole core to a diverse array of amine-containing molecules. The general procedure involves the activation of the carboxylic acid, followed by nucleophilic attack from a primary or secondary amine. Common coupling agents used for this transformation include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent or base such as 4-Dimethylaminopyridine (DMAP). nih.gov
This synthetic strategy has been successfully applied to structurally similar isoxazole carboxylic acids to produce a variety of carboxamide derivatives. nih.govnih.gov For instance, the reaction of an isoxazole carboxylic acid with various substituted anilines in a solvent like dichloromethane (B109758) (DCM) yields the corresponding N-aryl carboxamides. nih.gov This robust methodology allows for the systematic modification of the scaffold, enabling the exploration of structure-activity relationships in drug discovery programs or the tuning of material properties.
The table below illustrates potential complex molecules that can be synthesized from this compound and various amines, based on established amide coupling protocols for related isoxazole compounds.
| Starting Amine | Resulting Amide Product Name | Molecular Formula of Product |
| Aniline | N-phenyl-5-(phenoxymethyl)-1,2-oxazole-3-carboxamide | C₁₇H₁₄N₂O₃ |
| 4-Fluoroaniline | N-(4-fluorophenyl)-5-(phenoxymethyl)-1,2-oxazole-3-carboxamide | C₁₇H₁₃FN₂O₃ |
| Piperidine | (5-(Phenoxymethyl)-1,2-oxazol-3-yl)(piperidin-1-yl)methanone | C₁₅H₁₈N₂O₃ |
| Benzylamine | N-benzyl-5-(phenoxymethyl)-1,2-oxazole-3-carboxamide | C₁₈H₁₆N₂O₃ |
By employing this amide coupling strategy, the this compound scaffold can be integrated into larger and more functionally diverse molecules, including peptides, polymers, and other complex organic structures.
Advanced Spectroscopic and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules like 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)
Although specific 2D NMR spectra for the title compound are not published, standard techniques would be employed for complete assignment of its ¹H and ¹³C NMR spectra.
¹H-¹H Correlated Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings. For the phenoxymethyl (B101242) group, correlations would be expected between the ortho-protons and meta-protons of the phenyl ring, and between the meta-protons and the para-proton. The methylene (B1212753) protons of the phenoxymethyl group would likely appear as a singlet and thus not show COSY correlations unless there is restricted rotation causing magnetic inequivalence. The lone proton on the isoxazole (B147169) ring would also be a singlet.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the isoxazole C4-H to C4, the methylene protons to the methylene carbon, and the aromatic protons to their respective carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity of the molecular fragments. Key expected HMBC correlations for this compound are detailed in the table below.
| Protons (¹H) | Expected Correlated Carbons (¹³C) | Information Deduced |
| Methylene (-CH₂-) | Isoxazole C5, Phenoxy C1 | Confirms the connection of the methylene bridge between the isoxazole ring and the phenoxy group. |
| Isoxazole H4 | Isoxazole C3, Isoxazole C5, Carboxylic Carbon | Establishes the position of the proton on the isoxazole ring relative to the carboxylic acid and phenoxymethyl substituents. |
| Phenoxy ortho-H | Phenoxy C1, Phenoxy meta-C | Confirms the substitution pattern of the phenyl ring. |
| Carboxylic Acid (-OH) | Carboxylic Carbon, Isoxazole C3 | Confirms the attachment of the carboxylic acid group to the isoxazole ring. The observation of this correlation can sometimes be dependent on solvent and concentration. |
Conformational Analysis via NMR
The conformation of this compound in solution is influenced by the rotation around the C5-CH₂ and CH₂-O bonds. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the preferred spatial arrangement of the phenoxymethyl group relative to the isoxazole ring. Studies on other 1-phenoxymethyl-substituted heterocycles have shown that these molecules can exist as a mixture of several stable conformations in solution rsc.org. The specific conformer populations would be influenced by steric and electronic interactions between the aromatic ring and the heterocyclic system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the analysis of a closely related compound, 5-Methyl-1,2-oxazole-3-carboxylic acid, offers valuable insights into the expected solid-state structure of the isoxazole-3-carboxylic acid core nih.gov.
Bond Lengths, Bond Angles, and Torsion Angles
Based on the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid, the isoxazole ring is expected to be essentially planar nih.gov. The bond lengths and angles within the isoxazole ring and the carboxylic acid group are anticipated to be consistent with standard values for such functional groups. For instance, in the methyl analog, the non-hydrogen atoms are nearly coplanar, with the carboxylic oxygen atoms showing only slight deviation from the plane of the isoxazole ring nih.gov. The introduction of the larger phenoxymethyl group at the 5-position may induce minor distortions in the ring geometry. The torsion angles involving the phenoxymethyl group will define its orientation relative to the isoxazole ring. In a related crystal structure of a compound containing a phenoxypropyl-isoxazole moiety, the propyloxy unit adopts a gauche conformation nih.gov. This suggests that the phenoxymethyl linker in the title compound is also likely to adopt a non-linear conformation.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state packing of this compound is expected to be dominated by hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a common motif observed in the crystal structures of carboxylic acids, including 5-Methyl-1,2-oxazole-3-carboxylic acid nih.gov.
π-π Stacking: The presence of two aromatic rings (the isoxazole and the phenyl ring) suggests that π-π stacking interactions will play a significant role in the crystal packing. In the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid, the dimeric units are packed via π-π stacking interactions with a centroid-centroid distance of 3.234 Å nih.gov. Similar interactions would be expected for the title compound, potentially involving isoxazole-isoxazole, isoxazole-phenyl, and phenyl-phenyl stacking.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing not only the exact mass of the molecular ion but also crucial information about its elemental composition and fragmentation patterns. For this compound (C₁₁H₉NO₄), HRMS would confirm its elemental formula by measuring the molecular ion's mass with high accuracy, distinguishing it from other isomers. The theoretical exact mass of the neutral molecule is 219.0532 g/mol . In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with a theoretical m/z of 220.0604.
The fragmentation process would likely be initiated by the loss of common neutral molecules from the protonated parent ion. Key fragmentation steps are hypothesized to include:
Decarboxylation: The carboxylic acid group is prone to losing a molecule of carbon dioxide (CO₂, 44.0 Da), a common fragmentation for this functional group. fiveable.me This would lead to a significant fragment ion at m/z 176.0655.
Ether Bond Cleavage: The phenoxymethyl side chain can undergo cleavage at the C-O ether bond. Loss of the phenoxy radical (•OPh) would result in a fragment at m/z 126.0498. Alternatively, the loss of a phenol (B47542) molecule (PhOH) through rearrangement could also occur.
Oxazole (B20620) Ring Fragmentation: Heterocyclic rings like oxazole can undergo characteristic ring-opening and fragmentation pathways. This can lead to the loss of small molecules such as CO or acetonitrile, depending on the rearrangement mechanism. clockss.org
Phenoxy Group Fragmentation: A primary cleavage could involve the scission of the O-CH₂ bond, leading to the formation of a stable phenoxy radical (m/z 93) and a corresponding cation at m/z 126. The most stable fragment is often the base peak in the spectrum. youtube.com
A proposed fragmentation scheme would likely show an initial loss of CO₂ followed by subsequent fragmentation of the remaining 5-(phenoxymethyl)-1,2-oxazole structure.
Table 1: Proposed HRMS Fragments for this compound This is an interactive data table. You can sort and filter the data.
| Proposed Fragment Ion | Elemental Formula | Theoretical m/z [M+H]⁺ |
|---|---|---|
| Protonated Molecular Ion | C₁₁H₁₀NO₄⁺ | 220.0604 |
| [M+H - H₂O]⁺ | C₁₁H₈NO₃⁺ | 202.0499 |
| [M+H - CO₂]⁺ | C₁₀H₁₀NO₂⁺ | 176.0706 |
| [M+H - COOH]⁺ | C₁₀H₉NO⁺ | 159.0684 |
| Phenoxymethyl Cation | C₇H₇O⁺ | 107.0497 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the polar functional groups. The carboxylic acid moiety gives rise to several characteristic and easily identifiable bands. A very broad O-H stretching band is anticipated in the 2500–3300 cm⁻¹ region, a hallmark of the hydrogen-bonded dimer form common for carboxylic acids in the solid state. The C=O stretching vibration will appear as a very strong and sharp band, typically between 1700 and 1730 cm⁻¹. The spectrum will also feature C-O stretching and O-H bending vibrations. The phenoxymethyl group will contribute aromatic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450–1600 cm⁻¹ region. The ether C-O-C linkage typically shows strong asymmetric and symmetric stretching bands. The oxazole ring itself has characteristic ring stretching vibrations (C=N, C=C) in the 1500–1650 cm⁻¹ range. nih.govmdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information, as it is sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the phenoxy group are expected to produce strong signals in the Raman spectrum, particularly the ring "breathing" mode around 1000 cm⁻¹. The symmetric C=C and C=N stretching vibrations of the oxazole and phenyl rings will also be prominent. While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxylic acid will be observable, though generally weaker than in the IR spectrum. The non-polar C-C bonds of the heterocyclic and aromatic rings will also give rise to distinct Raman signals. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive data table. You can sort and filter the data.
| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500–3300 | 2500–3300 | IR: Very Broad, Strong; Raman: Weak |
| C-H stretch (aromatic) | Phenyl Ring | 3000–3100 | 3000–3100 | IR: Medium; Raman: Strong |
| C-H stretch (aliphatic) | Methylene (-CH₂-) | 2850–2960 | 2850–2960 | IR: Medium; Raman: Medium |
| C=O stretch | Carboxylic Acid | 1700–1730 | 1700–1730 | IR: Very Strong; Raman: Medium |
| C=C & C=N stretches | Phenyl & Oxazole Rings | 1450–1650 | 1450–1650 | IR: Medium-Strong; Raman: Strong |
| C-O-C stretch (ether) | Phenoxymethyl | 1200–1270 (asym) | 1000-1150 (sym) | IR: Strong; Raman: Medium |
| C-O stretch | Carboxylic Acid | 1210–1320 | 1210–1320 | IR: Strong; Raman: Weak |
Chiroptical Spectroscopy (if chiral derivatives are relevant)
The parent molecule, this compound, is achiral as it does not possess any stereogenic centers and lacks planar or axial chirality. Therefore, it will not exhibit any optical activity and is silent in chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
However, the relevance of chiroptical spectroscopy becomes significant when considering potential chiral derivatives of this scaffold. Chirality could be introduced into the molecule through several synthetic modifications. For instance, substitution on the methylene bridge (the -CH₂- group) with a different group would create a stereocenter. Similarly, introducing chiral substituents onto the phenyl ring could lead to atropisomerism if rotation around the aryl-O bond is sufficiently hindered.
Should such chiral derivatives be synthesized, chiroptical spectroscopy would be a critical analytical technique. nih.govresearchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and is particularly useful for determining the absolute configuration of chiral molecules by comparing experimental data with that of known standards or with theoretical predictions.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in studying organic molecules. These calculations can predict geometries, energies, and various electronic properties, providing a detailed picture of the molecule's characteristics. For isoxazole (B147169) derivatives, DFT analysis using methodologies like B3LYP with a 6-311+G(d,p) basis set is a common approach to study their electronic structure and chemical reactivity. researchgate.net
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.
For molecules containing linked aromatic and heterocyclic rings, such as 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid, a key aspect of the geometry is the relative orientation of these planar systems. In the crystal structure of a related compound, 5-Methyl-1,2-oxazole-3-carboxylic acid, all non-hydrogen atoms are found to be approximately coplanar. nih.govresearchgate.net The carboxylic acid group's oxygen atoms deviate only slightly from the plane of the isoxazole ring. nih.govresearchgate.net It is computationally expected that the isoxazole and phenyl rings in this compound would also adopt a relatively coplanar orientation to maximize stability, though with some rotational freedom around the ether linkage. Energetic profiles can be calculated by systematically rotating the dihedral angles connecting the rings to map out the energy landscape and identify the most stable conformations.
Table 1: Key Geometric Parameters Investigated in Computational Studies
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-O, N-O). | Indicates bond strength and order. |
| Bond Angles | The angle formed between three connected atoms (e.g., O-C-C). | Determines the local shape and steric strain. |
Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity and spectroscopic properties.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily excited, making it more reactive. nih.govmaterialsciencejournal.org Conversely, a large gap implies high stability. nih.gov Computational methods like DFT are standard for calculating these energy levels. nih.gov For similar heterocyclic compounds, calculated HOMO-LUMO gaps typically fall in the range that explains their biological activity and reactivity. nih.gov
Molecular Orbitals and Charge Distribution: Analysis of the molecular orbitals shows the regions where electrons are most likely to be found. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, calculating the electrostatic potential and Mulliken charge distribution reveals the partial positive and negative charges on each atom, highlighting polar regions and potential sites for intermolecular interactions. researchgate.net In this compound, electron density is expected to be high around the oxygen and nitrogen atoms of the carboxylic acid and isoxazole ring.
Table 2: Frontier Orbital Properties and Their Chemical Implications
| Property | Definition | Chemical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ability to donate an electron (ionization potential). Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability to accept an electron (electron affinity). Lower energy indicates a better electron acceptor. |
| Egap (LUMO-HOMO) | The energy difference between the LUMO and HOMO. | A primary indicator of molecular reactivity, stability, and optical properties. nih.gov |
Theoretical vibrational frequency calculations, typically performed using DFT, predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational modes, each corresponding to a specific type of bond stretching, bending, or twisting, a theoretical spectrum is generated. This calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific peaks to particular functional groups. researchgate.net For this compound, key vibrational modes would include the C=O and O-H stretching of the carboxylic acid, C-O-C stretching of the ether linkage, and various C=N, C=C, and C-H vibrations of the isoxazole and phenyl rings.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. By simulating the molecule's behavior in a solvent (like water or DMSO) at a given temperature, researchers can observe the different shapes (conformers) it adopts and how frequently each occurs. This provides a more realistic picture of the molecule's behavior in solution, identifying dominant conformations and the energetic barriers between them. Such simulations have been applied to other complex isoxazole derivatives to understand their dynamic behavior and stability. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is also used to model the mechanisms of chemical reactions. For the synthesis or degradation of this compound, reaction pathway modeling can identify the most likely sequence of steps. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—for each step. The energy of the transition state determines the activation energy of the reaction, which governs its rate. By mapping the entire potential energy surface of a reaction, chemists can gain a detailed understanding of the mechanism, predict reaction outcomes, and design more efficient synthetic routes. nih.gov For example, modeling the cyclization step to form the isoxazole ring could reveal the key intermediates and energetic barriers involved in the process.
Prediction of Spectroscopic Properties from Computational Data
As of the latest available research, specific computational studies detailing the predicted spectroscopic properties of this compound are not present in publicly accessible scientific literature. While computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, no published research has applied these methods to this specific molecule.
In general, such computational studies would involve optimizing the molecular geometry of this compound at a selected level of theory and basis set. Following this, calculations such as Gauge-Independent Atomic Orbital (GIAO) for NMR spectra, frequency calculations for IR and Raman spectra, and Time-Dependent DFT (TD-DFT) for electronic transitions (UV-Vis spectra) would be performed. The resulting theoretical data would then typically be compared with experimental spectra for validation.
Although detailed predictive data for the target compound is unavailable, the methodologies for such predictions are well-established. For related isoxazole and oxazole (B20620) derivatives, researchers have successfully employed these computational approaches to assign experimental spectra and understand the electronic and structural properties of the molecules. These studies serve as a methodological precedent for any future computational investigation of this compound.
Without specific research on this compound, it is not possible to provide detailed data tables of predicted spectroscopic values. The scientific community awaits dedicated computational studies to elucidate these properties for this compound.
Detailed Research Findings on this compound in Chemical Synthesis and Materials Science Remain Limited in Publicly Available Literature.
Extensive searches for specific applications of the chemical compound this compound in advanced, non-biological or medicinal chemical synthesis and materials science have yielded limited detailed research findings. While the isoxazole scaffold is a known and versatile component in synthetic chemistry, specific and in-depth studies focusing solely on the phenoxymethyl-substituted variant in the requested contexts are not prominently available in the public domain.
The inherent structure of this compound, featuring a reactive carboxylic acid group and a stable heterocyclic ring, suggests its potential as a valuable building block. However, dedicated research articles and comprehensive data on its specific applications in complex organic synthesis, ligand design for catalysis, or as a component in novel material platforms are not sufficiently detailed in the currently accessible scientific literature to construct an in-depth article based on the provided outline.
Therefore, a detailed exposition on its role as a precursor for advanced heterocyclic scaffolds, its utility in multi-component reactions, or its application in designing chiral or transition metal ligands for catalysis cannot be substantiated with robust, publicly available research findings at this time. Similarly, information regarding its integration into novel material platforms is not sufficiently documented to provide a thorough and scientifically accurate account as requested.
Further research and publication in peer-reviewed scientific journals would be necessary to fully elucidate the potential of this compound in these advanced chemical and material science applications.
Applications in Advanced Chemical Synthesis and Materials Science Excluding Biological/medicinal
Integration into Novel Material Platforms
Polymer Chemistry Applications
The incorporation of isoxazole (B147169) moieties into polymer structures can impart unique thermal, mechanical, and electronic properties. While direct polymerization of 5-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid has not been extensively reported, the isoxazole scaffold is known to be suitable for creating functional polymers. For instance, vinyl-substituted isoxazoles have been successfully polymerized to yield polymers with pendant isoxazole rings. researchgate.net This suggests that with appropriate functionalization, this compound could serve as a monomer or a precursor to a monomer for specialty polymers.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Method | Functional Group Utilized | Potential Polymer Type | Key Properties |
| Polycondensation | Carboxylic acid | Polyester, Polyamide | High thermal stability, good solubility |
| Addition Polymerization | Modified side chain (e.g., vinyl) | Polyisoxazole | Tunable electronic properties |
| Ring-Opening Polymerization | Isoxazole ring (under specific conditions) | Functionalized polymers | Biodegradability, novel architectures |
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The structure of this compound is well-suited for directing self-assembly processes. The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular synthons, such as dimers or catemers.
Furthermore, the isoxazole ring possesses a significant dipole moment, which can lead to head-to-tail dipole-dipole interactions, promoting the formation of ordered, helical supramolecular structures. oup.com The phenoxymethyl (B101242) group can participate in π-π stacking interactions, further stabilizing the self-assembled architectures. The interplay of these non-covalent forces could be harnessed to create complex and functional supramolecular materials like gels, liquid crystals, or nanomaterials.
Table 2: Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Moiety | Role in Self-Assembly | Resulting Structure |
| Hydrogen Bonding | Carboxylic acid | Primary recognition and assembly | Dimers, chains, sheets |
| Dipole-Dipole Interactions | Isoxazole ring | Directional organization | Helical arrays, ordered stacks |
| π-π Stacking | Phenyl group | Stabilization of assemblies | Lamellar structures, columnar phases |
| van der Waals Forces | Entire molecule | Close packing and space-filling | Crystalline solids, aggregates |
Optoelectronic Material Components
Isoxazole derivatives have garnered attention for their potential applications in organic electronics, including as components of organic semiconductors, organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials. worldscientific.com The isoxazole ring can act as an electron-rich π-system, which is a key requirement for charge transport in organic semiconductors. Theoretical studies on some isoxazole derivatives have indicated their potential as hole transport materials. worldscientific.com
The specific photophysical properties of this compound would be influenced by the electronic interplay between the isoxazole ring, the phenoxy group, and the carboxylic acid. The extended conjugation and the presence of heteroatoms could lead to interesting absorption and emission characteristics. While experimental data on this particular compound is scarce, the general properties of isoxazoles suggest that it could be a valuable building block for the design of new optoelectronic materials. mdpi.com
Table 3: Potential Optoelectronic Applications of Isoxazole-Based Materials
| Application | Key Property | Role of Isoxazole Moiety |
| Organic Semiconductors | Charge carrier mobility | Electron-rich π-system for hole transport |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge injection | Emitter or host material in the emissive layer |
| Nonlinear Optical (NLO) Materials | High hyperpolarizability | Asymmetric charge distribution in the π-system |
| Fluorescent Sensors | Environment-sensitive emission | Changes in fluorescence upon analyte binding |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
Current synthetic methodologies for oxazole (B20620) derivatives often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The future of synthesizing 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid lies in the development of novel and sustainable routes that align with the principles of green chemistry.
Biocatalysis: One promising yet largely unexplored area is the use of enzymes to catalyze the formation of the oxazole ring or the introduction of the phenoxymethyl (B101242) substituent. Biocatalysis offers the potential for high selectivity under mild reaction conditions, significantly reducing the environmental impact of the synthesis. Research in this area would involve screening for suitable enzymes, such as oxidases or transferases, and potentially engineering them for optimal activity and stability.
Alternative Solvents and Catalysts: The exploration of greener solvents, such as water or bio-derived solvents, and the development of recoverable and reusable catalysts are crucial for enhancing the sustainability of the synthesis. Research could investigate the use of heterogeneous catalysts or organocatalysts to replace traditional metal-based catalysts, which can be toxic and difficult to remove from the final product.
Exploration of Undiscovered Reactivity Patterns
The reactivity of the 1,2-oxazole ring system, particularly in the context of the phenoxymethyl and carboxylic acid functionalities, is an area ripe for investigation. While the general reactivity of oxazoles is known, the specific influence of the substituents in this compound could lead to novel and unexpected chemical transformations.
Domino Reactions: A key area of interest is the potential for domino reactions, where a single event triggers a cascade of subsequent bond-forming or bond-breaking events. For instance, studies on similar isoxazole (B147169) derivatives have shown that hydrogenation can lead to a domino process of deoxygenation followed by the reductive opening of the isoxazole ring. mdpi.com Investigating the behavior of this compound under various catalytic conditions could unveil new domino sequences, providing efficient pathways to complex molecular architectures.
Functionalization of the Oxazole Ring: The selective functionalization of the C-4 position of the oxazole ring is another area of interest. Research could focus on developing catalytic methods for C-H activation at this position, allowing for the introduction of new functional groups and the creation of a diverse library of derivatives.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety offers a handle for a variety of transformations, including amidation, esterification, and conversion to other functional groups. Exploring the reactivity of this group in concert with the oxazole ring could lead to the discovery of novel intramolecular cyclizations or rearrangement reactions.
Advanced Characterization Techniques for Dynamic Processes
To fully understand the reaction mechanisms and dynamic processes involved in the synthesis and reactivity of this compound, the application of advanced in-situ characterization techniques is essential.
Operando Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. This data is invaluable for elucidating reaction kinetics and mechanisms. Future research could employ these techniques to monitor the formation of the oxazole ring or to study the dynamics of its subsequent transformations.
Mass Spectrometry Techniques: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), can be used to identify and characterize transient intermediates in complex reaction mixtures. Coupling these techniques with liquid chromatography (LC-MS) would allow for the separation and identification of minor byproducts, providing a more complete picture of the reaction landscape.
Theoretical Prediction and Validation of New Derivatives and Their Properties
Computational chemistry and machine learning are powerful tools that can accelerate the discovery and development of new derivatives of this compound with desired properties.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic and structural properties of novel derivatives. This can help in understanding their reactivity, stability, and potential for specific applications. For example, DFT can be used to calculate molecular orbital energies, electrostatic potential maps, and spectroscopic properties, which can then be correlated with experimental data.
Machine Learning for Property Prediction: As more experimental data becomes available, machine learning models can be trained to predict the properties of new derivatives. nih.govnih.gov This approach can significantly reduce the time and cost associated with synthesizing and testing a large number of compounds. For instance, machine learning models could be developed to predict the reactivity or potential applications of new this compound derivatives based on their molecular structure. nih.govnih.gov
The following table illustrates the potential of computational tools in predicting key properties of hypothetical derivatives:
| Derivative | Predicted Property | Computational Method | Potential Application |
| 4-Nitro-5-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid | Increased electrophilicity at C4 | DFT | Precursor for further functionalization |
| 5-((4-Hydroxyphenoxy)methyl)-1,2-oxazole-3-carboxylic acid | Altered hydrogen bonding capacity | DFT | Supramolecular chemistry |
| Poly(5-(phenoxymethyl)-1,2-oxazole-3-carboxylate) | Polymer chain conformation and electronic properties | Molecular Dynamics & DFT | Organic electronics |
Expanding Non-Biological Applications in Emerging Fields
While many oxazole derivatives have been explored for their biological activity, the non-biological applications of this compound remain a largely unexplored frontier.
Materials Science: The rigid, planar structure of the oxazole ring, combined with the potential for functionalization, makes this compound an interesting building block for novel organic materials. Research could focus on incorporating this moiety into polymers or metal-organic frameworks (MOFs) to create materials with unique electronic, optical, or porous properties.
Coordination Chemistry: The presence of nitrogen and oxygen atoms in the oxazole ring, along with the carboxylic acid group, makes this compound a potential ligand for the coordination of metal ions. nih.govnih.gov The resulting metal complexes could exhibit interesting catalytic or photophysical properties, opening up applications in areas such as catalysis and sensing.
Organic Electronics: The conjugated π-system of the oxazole ring suggests that derivatives of this compound could have applications in organic electronics. Future research could explore the synthesis of oligomers or polymers containing the this compound unit and investigate their charge transport properties for use in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid, and how do reaction parameters affect regioselectivity?
- Methodology :
-
Nucleophilic substitution : Start with a pre-functionalized oxazole core (e.g., 5-chloro-1,2-oxazole-3-carboxylic acid) and substitute the chloro group with phenoxymethyl via coupling agents like DCC/DMAP in anhydrous THF .
-
Oxazole ring construction : Use cyclization of β-keto esters with hydroxylamine derivatives under acidic conditions (e.g., HCl/EtOH), followed by phenoxymethylation at the 5-position .
-
Critical parameters : Temperature (60–80°C for substitution), solvent polarity (non-polar for regioselective alkylation), and stoichiometry (1:1.2 molar ratio for nucleophilic agents).
- Data Table : Synthetic Route Comparison
| Route | Yield (%) | Purity (HPLC) | Key Reagents | Reference |
|---|---|---|---|---|
| Nucleophilic Sub. | 65–72 | >95% | DCC, DMAP, THF | |
| Cyclization | 55–60 | 90–93% | Hydroxylamine, HCl/EtOH |
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 8.2–8.4 ppm (oxazole H-4), δ 4.5–4.7 ppm (phenoxymethyl CH2), and δ 7.2–7.6 ppm (aromatic protons) .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., phenoxymethyl vs. regioisomers) via single-crystal diffraction .
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to confirm purity (>95%) and molecular ion [M+H]+ at m/z 248.1 .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against cancer-related targets like COX-2 or topoisomerases?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., carboxylic acid as a H-bond donor) .
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions: π-π stacking between phenoxymethyl and Tyr355, hydrogen bonding between carboxylic acid and Arg120 .
- Data Table : Predicted Binding Affinities
| Target | ΔG (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| COX-2 | -8.2 | H-bond (Arg120), π-π (Tyr355) | |
| Topoisomerase I | -7.5 | Electrostatic (Asp533) |
Q. How can contradictory bioactivity data (e.g., IC50 variability in cancer cell lines) be systematically resolved?
- Methodology :
-
Standardized assays : Use MTT assays on MCF-7 (breast) and A549 (lung) cells with controlled variables (e.g., 48h incubation, 10% FBS) .
-
Metabolic stability : Test compound degradation in cell media (e.g., LC-MS to quantify hydrolysis of the oxazole ring at pH 7.4) .
-
SAR analysis : Compare with analogs (e.g., 5-methyl or 5-ethoxymethyl derivatives) to isolate phenoxymethyl’s role in activity .
- Data Table : Bioactivity Comparison (Hypothetical)
| Analog | MCF-7 IC50 (µM) | A549 IC50 (µM) | Metabolic Half-life (h) |
|---|---|---|---|
| 5-Phenoxymethyl (target) | 12.3 ± 1.2 | 18.7 ± 2.1 | 6.8 |
| 5-Methyl (reference) | 45.6 ± 3.8 | 52.4 ± 4.5 | 3.2 |
Methodological Notes
- Avoid commercial sources : Focus on peer-reviewed synthesis protocols (e.g., J. Heterocycl. Chem. ) rather than vendor-supplied data.
- Critical analysis : Cross-validate computational predictions with wet-lab assays (e.g., SPR for binding kinetics).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
